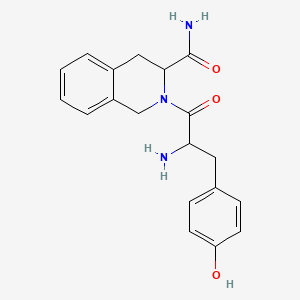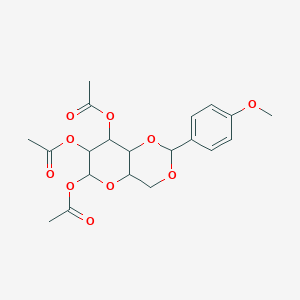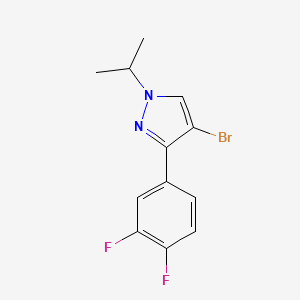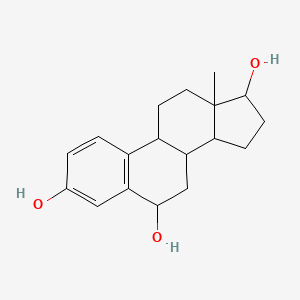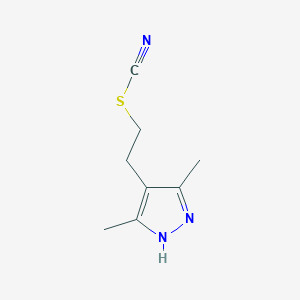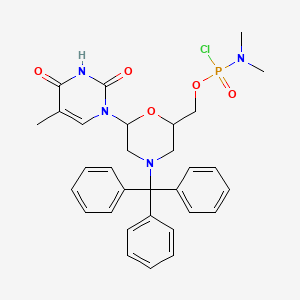
Activated T Subunit
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Activated T Subunit is a compound employed in synthesizing exon-jumping oligomer conjugates that target specific sites within the human anti-muscular atrophy protein gene to induce exon 51 skipping. This compound is particularly significant in muscular dystrophy research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Activated T Subunit is synthesized through a series of chemical reactions that involve the conjugation of oligomers to specific target sites within the human anti-muscular atrophy protein gene. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the process typically involves the use of advanced organic synthesis techniques and precise reaction conditions to ensure the specificity and efficacy of the resulting oligomer conjugates .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated synthesizers and stringent quality control measures. The production process is designed to ensure high purity and consistency of the compound, which is crucial for its application in scientific research and potential therapeutic uses .
Chemical Reactions Analysis
Types of Reactions: Activated T Subunit undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various oligomer conjugates that are specifically designed to target and modify the human anti-muscular atrophy protein gene. These products are crucial for inducing exon 51 skipping and have significant implications in muscular dystrophy research .
Scientific Research Applications
Activated T Subunit has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules and oligomer conjugates.
Biology: It plays a crucial role in genetic research, particularly in the study of muscular dystrophy and other genetic disorders.
Medicine: It has potential therapeutic applications in the treatment of muscular dystrophy by inducing exon 51 skipping.
Industry: It is used in the production of specialized research reagents and compounds for various scientific applications
Mechanism of Action
The mechanism of action of Activated T Subunit involves its ability to bind to specific target sites within the human anti-muscular atrophy protein gene. This binding induces exon 51 skipping, which can potentially correct genetic mutations associated with muscular dystrophy. The molecular targets and pathways involved include the exon-jumping oligomer conjugates and the specific sites within the gene that are targeted for modification .
Comparison with Similar Compounds
Protein Phosphatase 2A (PP2A): This compound is involved in T-cell differentiation and autoimmunity and has been studied for its role in various cellular processes.
Calcineurin Inhibitors (e.g., Cyclosporine A, Tacrolimus): These compounds are used in immunosuppressive therapies and have similar mechanisms of action involving the inhibition of specific signaling pathways.
Uniqueness: Activated T Subunit is unique in its ability to induce exon 51 skipping, which is a specific and targeted approach to modifying genetic mutations associated with muscular dystrophy. This specificity and targeted action make it a valuable tool in genetic research and potential therapeutic applications .
Properties
CAS No. |
1155373-34-4 |
|---|---|
Molecular Formula |
C31H34ClN4O5P |
Molecular Weight |
609.0 g/mol |
IUPAC Name |
1-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H34ClN4O5P/c1-23-19-36(30(38)33-29(23)37)28-21-35(20-27(41-28)22-40-42(32,39)34(2)3)31(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-19,27-28H,20-22H2,1-3H3,(H,33,37,38) |
InChI Key |
DIRYYUMNQFXZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(=O)(N(C)C)Cl)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


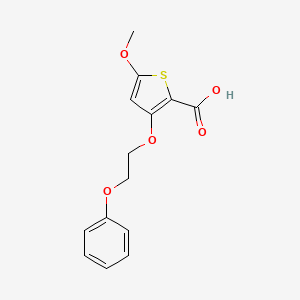
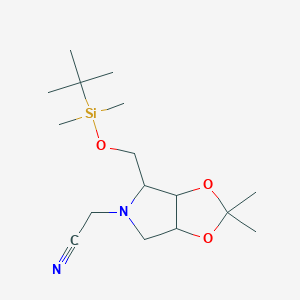

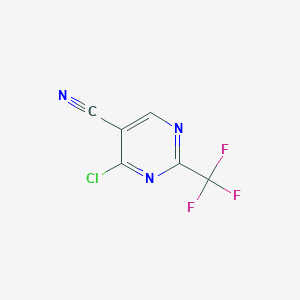
![Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B12069851.png)

